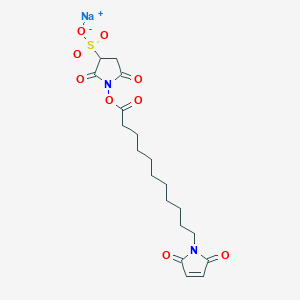

Sulfo-KMUS

説明

The exact mass of the compound 11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sulfo-KMUS suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfo-KMUS including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

211236-68-9 |

|---|---|

分子式 |

C19H26N2NaO9S |

分子量 |

481.5 g/mol |

IUPAC名 |

1-[11-(2,5-dioxopyrrol-1-yl)undecanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |

InChI |

InChI=1S/C19H26N2O9S.Na/c22-15-10-11-16(23)20(15)12-8-6-4-2-1-3-5-7-9-18(25)30-21-17(24)13-14(19(21)26)31(27,28)29;/h10-11,14H,1-9,12-13H2,(H,27,28,29); |

InChIキー |

LYHZTBVQZYLCHI-UHFFFAOYSA-N |

異性体SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] |

正規SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)O |

ピクトグラム |

Irritant |

同義語 |

2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-undecanoic Acid 2,5-Dioxo-3-sulfo-1-pyrrolidinyl Ester Sodium Salt; |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Sulfo-KMUS Crosslinking

For researchers, scientists, and drug development professionals, the precise and controlled covalent linking of biomolecules is a cornerstone of innovation. Whether constructing antibody-drug conjugates (ADCs), developing sensitive immunoassays, or immobilizing proteins onto surfaces, the choice of crosslinking chemistry is paramount. Sulfo-KMUS ([N-(κ-Maleimidoundecanoyloxy)]sulfosuccinimide ester) has emerged as a powerful tool in the bioconjugation toolkit. This guide provides an in-depth exploration of its mechanism, offering the technical and practical insights required for its successful application.

Introduction: The Power of Heterobifunctional Chemistry

Sulfo-KMUS is a water-soluble, heterobifunctional crosslinker, a class of reagents designed for the sequential and controlled conjugation of two different molecules.[1][2] Its structure features two distinct reactive moieties at either end of a long aliphatic spacer arm:

-

An N-hydroxysuccinimide (NHS) ester , which targets primary amines (-NH₂).[1]

-

A maleimide group , which specifically reacts with sulfhydryl groups (-SH).[1]

This dual reactivity is the key to its utility, allowing a researcher to couple a protein rich in surface lysines to another protein or peptide that possesses a free cysteine, thereby minimizing undesirable self-conjugation and polymerization.[3][4] The "Sulfo" prefix denotes the presence of a sulfonate group on the succinimide ring, which imparts significant water solubility, allowing reactions to proceed in aqueous buffers without the need for organic co-solvents that could compromise protein structure.[5]

The Core Mechanism: A Tale of Two Reactions

The elegance of Sulfo-KMUS lies in its two-step reaction mechanism, which leverages the distinct pH dependencies of its reactive ends to achieve a highly controlled conjugation process.

Step 1: Amine Acylation via the NHS Ester

The first step involves the reaction of the NHS ester with a primary amine, typically the ε-amine of a lysine residue or the N-terminus of a protein. This is a nucleophilic acyl substitution reaction.[6]

-

The Chemistry: The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate that subsequently collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable, covalent amide bond.[6][7]

-

Critical Parameter - pH: This reaction is highly pH-dependent.[8][9] The optimal pH range is between 7.2 and 9.0.[1][7][10] Below pH 7, primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and dramatically slows the reaction.[6] Conversely, at pH values above 9.0, the rate of hydrolysis of the NHS ester itself increases significantly, competing with the desired amine reaction and reducing conjugation efficiency.[1][7] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[5][7]

Step 2: Sulfhydryl Alkylation via the Maleimide Group

Once the first protein is "activated" with the Sulfo-KMUS linker and excess reagent is removed, the maleimide-functionalized protein is introduced to a second molecule containing a free sulfhydryl group, such as a cysteine residue.

-

The Chemistry: This reaction is a Michael addition. The sulfhydryl group (thiol) attacks one of the double-bonded carbons of the maleimide ring. This reaction results in the formation of a stable, irreversible thioether bond.[4]

-

Critical Parameter - pH: The maleimide group is highly specific for sulfhydryls within a pH range of 6.5 to 7.5.[1][4][10] In this range, the thiol group is sufficiently nucleophilic to react efficiently. At pH values above 7.5, the maleimide group can lose its specificity and begin to react with primary amines.[1][4] Furthermore, the maleimide ring itself is susceptible to hydrolysis at alkaline pH, which would render it inactive.[1][10]

This two-step process, with an intermediate purification step, is the gold standard for producing well-defined conjugates.[1][3][10]

Caption: The two-step reaction mechanism of Sulfo-KMUS crosslinking.

Quantitative Data Summary & Key Parameters

Successful bioconjugation relies on precise control of reaction parameters. The table below summarizes the critical data for Sulfo-KMUS.

| Parameter | Value / Range | Rationale & Expert Insight |

| Molecular Weight | 480.47 g/mol | Accurate MW is essential for calculating molar excess in protocols. |

| Spacer Arm Length | 16.3 Å | The long, flexible alkane chain minimizes steric hindrance between conjugated molecules.[5] |

| Water Solubility | ~10 mM | The sulfonate group enhances solubility, preventing the need for potentially denaturing organic solvents.[1] Solubility decreases in high salt buffers.[1][10] |

| Reactivity 1 (NHS Ester) | Primary Amines (-NH₂) | Targets abundant lysine residues and N-termini.[11] |

| Optimal pH (NHS Ester) | 7.2 - 9.0 | Balances amine nucleophilicity with the rate of competing NHS-ester hydrolysis. A common starting point is pH 7.5.[1][10] |

| Reactivity 2 (Maleimide) | Sulfhydryls (-SH) | Targets less abundant but highly specific cysteine residues.[4][11] |

| Optimal pH (Maleimide) | 6.5 - 7.5 | Ensures high specificity for thiols while minimizing maleimide hydrolysis.[1][4][10] |

Self-Validating Experimental Protocol: A Two-Step Conjugation

This protocol describes a universally applicable workflow for conjugating an amine-containing protein (Protein-A) to a sulfhydryl-containing protein (Protein-B). The inclusion of purification and analysis steps makes the process self-validating.

A. Material & Buffer Preparation

-

Protein-A: Dissolved in an amine-free buffer (e.g., PBS: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[10] Avoid buffers like Tris or glycine which contain primary amines.[1]

-

Protein-B: If sulfhydryls are not free, they must be reduced first (e.g., using TCEP) and subsequently desalted into a conjugation buffer.[1] The addition of 1-5 mM EDTA can help prevent re-oxidation of sulfhydryls.[10]

-

Sulfo-KMUS Reagent: Moisture-sensitive.[1] Warm the vial to room temperature before opening to prevent condensation.[1] Dissolve immediately before use in water or the conjugation buffer; do not prepare stock solutions.[1][10]

B. Step-by-Step Methodology

-

Activation of Protein-A:

-

Calculate the required amount of Sulfo-KMUS. A 10- to 50-fold molar excess of the crosslinker over Protein-A is a common starting point.[1] The optimal ratio must be determined empirically.[10]

-

Add the freshly dissolved Sulfo-KMUS to the Protein-A solution.

-

Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Purification (Crucial for Control):

-

Conjugation to Protein-B:

-

Immediately add the purified, maleimide-activated Protein-A to the solution of Protein-B.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching (Optional but Recommended):

-

To quench any unreacted maleimide groups and ensure a defined final product, add a small molecule thiol like cysteine or β-mercaptoethanol to a final concentration of ~10-50 mM.

-

-

Analysis and Characterization (Validation):

-

Analyze the reaction mixture using SDS-PAGE. A successful conjugation will show a new band at a higher molecular weight corresponding to the Protein-A-Protein-B conjugate.

-

Further characterization can be performed using size-exclusion chromatography (SEC) or mass spectrometry to determine conjugation efficiency and purity.

-

Caption: A validated experimental workflow for two-step protein conjugation.

Trustworthiness: Field-Proven Insights & Troubleshooting

| Issue | Probable Cause(s) | Solution(s) |

| Low Conjugation Yield | - Inefficient activation (Step 1) - Hydrolysis of NHS ester or Maleimide - Insufficient free sulfhydryls on Protein-B - Competing nucleophiles in buffer | - Increase molar excess of Sulfo-KMUS. - Strictly adhere to optimal pH ranges; work quickly once reagent is dissolved. - Confirm sulfhydryl availability; perform a reduction step. - Ensure buffers are free of primary amines (e.g., Tris) and thiols.[1] |

| Protein Precipitation | - High degree of modification altering protein solubility. - Use of organic solvents (if using non-sulfo version). | - Reduce the molar excess of the crosslinker. - Sulfo-KMUS avoids this, but if using other linkers, keep organic solvent concentration <10%.[1] |

| High Molecular Weight Aggregates | - Incomplete removal of excess crosslinker after Step 1. - Homobifunctional reaction of maleimides at pH > 7.5. | - Ensure the desalting/dialysis step is efficient and complete.[1][10] - Maintain strict pH control during the second reaction step (pH 6.5-7.5).[1][4] |

References

-

Cross-linking method of hyaluronic-based hydrogel for biomedical applications . National Center for Biotechnology Information (PMC). [Link]

-

Protein Cross-Linkers . G-Biosciences. [Link]

-

Sulfo-KMUS Product Page . Dojindo Molecular Technologies. [Link]

-

Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry . Journal of Young Investigators. [Link]

-

Vinyl Sulfone: A Multi-Purpose Function in Proteomics . ResearchGate. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

Technical Deep Dive: Sulfo-KMUS Solubility & Stability in Bioconjugation

Executive Summary

Sulfo-KMUS (N-[κ-maleimidoundecanoyloxy]sulfosuccinimide ester) is a heterobifunctional crosslinker distinguished by its long aliphatic spacer arm (16.3 Å) and water solubility.[1] Unlike its hydrophobic analog KMUS, the sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester enables direct dissolution in aqueous buffers, facilitating the conjugation of amine-containing molecules (e.g., antibodies) to sulfhydryl-containing targets (e.g., enzymes, drugs) without the requisite use of organic co-solvents that may denature sensitive proteins.

This guide provides a rigorous technical analysis of the solubility limits, hydrolysis kinetics, and operational stability of Sulfo-KMUS to ensure high-fidelity bioconjugation.

Part 1: Chemical Profile & Solubility Dynamics

Physicochemical Properties

Sulfo-KMUS bridges the gap between hydrophobicity and hydrophilicity. While the undecanoyl spacer is lipophilic, the terminal sulfonate group (

| Property | Specification |

| Chemical Name | N-(κ-Maleimidoundecanoyloxy)sulfosuccinimide ester |

| Molecular Weight | 480.47 g/mol |

| Spacer Arm Length | 16.3 Å (11-atom aliphatic chain) |

| Reactive Groups | Sulfo-NHS ester (Amine-reactive); Maleimide (Sulfhydryl-reactive) |

| Aqueous Solubility | ~10 mM (~4.8 mg/mL) in water/buffer |

| Organic Solubility | >10 mM in DMSO or DMF |

| Charge | Negatively charged (due to sulfonate group) |

Solubility Mechanism & Limitations

The solubility of Sulfo-KMUS is driven by the electrostatic interaction of the sulfonate group with water molecules. However, the long aliphatic chain (undecanoyl) creates a competing hydrophobic effect.

-

Salt Sensitivity: Solubility decreases significantly in high-salt buffers (>50 mM salts) due to the "salting-out" effect, where ions compete for water solvation shells.

-

Protocol Implication: Initial dissolution should always occur in ultrapure water or low-molarity buffer (<20 mM) before adding to the reaction mixture.

Stability & Hydrolysis Kinetics

Sulfo-KMUS is thermodynamically unstable in aqueous solution. The NHS ester moiety undergoes hydrolysis, competing directly with the desired aminolysis reaction.[1]

-

NHS Ester Hydrolysis: Rate is pH-dependent.[1]

-

pH 7.0: Half-life ~2–4 hours.

-

pH 8.0: Half-life ~1 hour.

-

pH 8.6: Half-life ~10 minutes.

-

-

Maleimide Stability: Stable at pH 6.5–7.5. Above pH 7.5, the maleimide ring can undergo hydrolysis (opening to maleamic acid) or react non-specifically with amines.

Visualization: Hydrolysis vs. Conjugation Pathways

Caption: Kinetic competition between desirable aminolysis (green) and irreversible hydrolysis (red). High pH accelerates both, but hydrolysis disproportionately.

Part 2: Operational Protocols

Reagent Preparation (The "No-Weigh" Rule)

Because Sulfo-KMUS is hygroscopic and hydrolytically unstable, traditional weighing is discouraged as it exposes the bulk reagent to atmospheric moisture.

Recommended Workflow:

-

Equilibrate: Allow the desiccated vial to reach room temperature before opening (prevents condensation).

-

Dissolve: Add ultrapure water directly to the vial to achieve a ~10 mM stock concentration.

-

Calculation: For 2 mg of Sulfo-KMUS (MW 480.47), add ~416 µL of water.

-

-

Use Immediately: Do not store. Discard unused aqueous solution.[1][2]

Two-Step Conjugation Workflow

To prevent polymerization (homoconjugation), a two-step method is standard.

Step 1: Activation (Amine Reaction)

-

Buffer: PBS or HEPES, pH 7.2–7.5. (Avoid Tris/Glycine).[2]

-

Ratio: 10–50 fold molar excess of Sulfo-KMUS to Protein.[1]

-

Incubation: 30–60 minutes at Room Temperature (RT).

-

Purification (Critical): Remove excess non-reacted Sulfo-KMUS using a desalting column (e.g., Zeba Spin) to prevent it from reacting with the sulfhydryls in Step 2.

Step 2: Conjugation (Sulfhydryl Reaction)

-

Reactant: Add the sulfhydryl-containing molecule (e.g., reduced Fab fragment, peptide-SH) to the maleimide-activated protein.

-

Ratio: 1–5 fold molar excess of sulfhydryl to activated protein.

-

Incubation: 2 hours at RT or overnight at 4°C.

-

Buffer: Maintain pH 6.5–7.5 (EDTA is often added to prevent metal-catalyzed oxidation of sulfhydryls).

Visualization: Two-Step Workflow Logic

Caption: Sequential activation and conjugation prevents homodimerization and ensures specific crosslinking.

Part 3: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation upon addition | "Salting out" effect or concentration too high. | Dissolve Sulfo-KMUS in DMSO first (then dilute <10%), or reduce initial concentration in water.[1][2] |

| Low Conjugation Efficiency | Hydrolysis of NHS ester prior to reaction. | Ensure reagent is dissolved immediately before use.[1][2] Verify buffer pH is < 8.[1]0. |

| Loss of Enzyme Activity | Over-modification of amines near active site. | Reduce molar excess of Sulfo-KMUS (try 10x instead of 50x). |

| Maleimide Hydrolysis | pH > 7.5 during storage or reaction. | Keep pH strictly between 6.5 and 7.5 for the maleimide step. |

References

-

Thermo Fisher Scientific. Sulfo-KMUS Product Information and Instructions.Link

- Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Standard reference for heterobifunctional crosslinker chemistry).

-

Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167-183. Link

-

Sigma-Aldrich. Sulfo-NHS and NHS Crosslinking Chemistry.Link

Sources

An In-Depth Technical Guide to Sulfo-KMUS Reaction Chemistry

This guide provides a comprehensive exploration of the reaction chemistry of Sulfo-KMUS (N-[κ-maleimidoundecanoyloxy]sulfosuccinimide ester), a heterobifunctional, water-soluble crosslinker.[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms, kinetic considerations, and practical applications of Sulfo-KMUS, ensuring a deep and actionable understanding of its utility in bioconjugation.

Introduction to Sulfo-KMUS: A Chemist's Perspective

Sulfo-KMUS is a powerful tool in the bioconjugation toolkit, distinguished by its heterobifunctional nature. It possesses two distinct reactive moieties: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester and a maleimide group, separated by a long aliphatic spacer arm (16.3 Å).[1][2][3] This architecture allows for the sequential and specific covalent linkage of two different functional groups: primary amines (-NH₂) and sulfhydryls (-SH).[2]

The key advantages of Sulfo-KMUS are rooted in its chemical design:

-

Water Solubility: The integrated sulfonate group on the NHS ring imparts significant aqueous solubility, allowing reactions to be conducted in physiological buffers without organic co-solvents that might denature sensitive proteins.[2][]

-

Specificity: The Sulfo-NHS ester targets primary amines, found on the N-terminus of polypeptides and the side chains of lysine residues, while the maleimide group reacts specifically with sulfhydryl groups, typically from cysteine residues.[2][5]

-

Two-Step Conjugation: The differential reactivity of the two functional groups enables a controlled, two-step conjugation process. This minimizes the formation of undesirable homodimers and allows for the precise construction of complex bioconjugates like antibody-drug conjugates (ADCs).

The Core Reaction: Mechanism and Kinetics

Understanding the underlying chemical principles of Sulfo-KMUS is paramount for designing successful conjugation strategies. The process is a tale of two distinct, yet complementary, reactions.

Part I: The Sulfo-NHS Ester Reaction with Primary Amines

The first step in a typical Sulfo-KMUS workflow involves the reaction of the Sulfo-NHS ester with a primary amine-containing molecule (e.g., a protein or antibody).

Mechanism: The reaction proceeds via a nucleophilic acyl substitution.[6] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the Sulfo-NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the stable N-hydroxysulfosuccinimide leaving group and forming a highly stable amide bond.[6]

Figure 1. Reaction mechanism of Sulfo-NHS ester with a primary amine.

Kinetics and The Critical Role of pH: The efficiency of this reaction is a competitive interplay between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[6] This competition is heavily dictated by pH.

-

Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and dramatically slowing the desired reaction.[6]

-

Optimal pH (7.2-8.5): In this range, a sufficient concentration of primary amines is deprotonated and nucleophilic, allowing for an efficient reaction.[5][7] While the rate of hydrolysis also increases with pH, the rate of aminolysis increases more significantly, leading to favorable outcomes.[6]

-

High pH (>8.5): The hydrolysis of the Sulfo-NHS ester becomes extremely rapid, significantly reducing the yield of the desired conjugate as the crosslinker is consumed by water before it can react with the protein.[5][8][9]

Part II: The Maleimide Reaction with Sulfhydryls

Once the first protein is activated with the maleimide group, the second, sulfhydryl-containing molecule is introduced.

Mechanism: This reaction is a Michael addition. The sulfhydryl group (thiol) attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This process forms a stable, covalent thioether bond. This reaction is highly specific for sulfhydryls at a near-neutral pH (6.5-7.5).

Experimental Design and Protocol Validation

A successful conjugation experiment is a self-validating system. Each step is designed to maximize the desired outcome while minimizing side reactions.

Quantitative Data Summary for Protocol Optimization

Designing a robust protocol requires an understanding of the key quantitative parameters. The following table summarizes critical data for optimizing Sulfo-KMUS reactions.

| Parameter | Recommended Condition/Value | Rationale & Field Insights |

| Storage | 4°C, desiccated[2][9] | Sulfo-KMUS is moisture-sensitive. Storing it under dry conditions is critical to prevent pre-hydrolysis of the NHS ester.[10] |

| Reaction pH (Step 1) | 7.2 - 8.5[5] | Balances amine deprotonation for nucleophilic attack against NHS-ester hydrolysis.[6][7] |

| Reaction pH (Step 2) | 6.5 - 7.5 | Maximizes specific reaction of maleimide with sulfhydryls while minimizing potential side reactions with amines. |

| Reaction Buffers | Phosphate, Bicarbonate, Borate, HEPES[5] | Crucial: Avoid buffers with primary amines (e.g., Tris, Glycine) as they will compete with the target protein, quenching the reaction.[10][11] |

| Reagent Molar Excess | 10- to 50-fold (over protein)[3] | This is concentration-dependent. More dilute protein solutions require a higher molar excess to drive the reaction kinetics towards conjugation over hydrolysis.[3][5] |

| Reaction Time | 30-60 min (RT) or 2-4 hours (4°C)[3] | Lower temperatures can be used to slow hydrolysis and are often preferred for sensitive proteins, but require longer incubation times.[12][13] |

| Quenching | Add Tris or Glycine buffer | After the desired reaction time, adding an amine-containing buffer will consume any remaining reactive Sulfo-NHS esters, stopping the reaction.[5] |

Hydrolytic Stability of NHS Esters:

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | 4°C | 4-5 hours[6][9] |

| 8.0 | 4°C | ~1 hour[6][9] |

| 8.6 | 4°C | ~10 minutes[5][6][9] |

Source: Data compiled from multiple sources to illustrate the profound impact of pH on reagent stability.[5][6][9]

Field-Proven Experimental Protocol: Two-Step Antibody-Peptide Conjugation

This protocol details the conjugation of a cysteine-containing peptide to an antibody, a common workflow in drug development and diagnostics.

Step 1: Maleimide-Activation of the Antibody

-

Buffer Exchange: Dialyze the antibody (e.g., 1-10 mg/mL) into an amine-free buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5.[10] This step is critical to remove any interfering amine-containing substances.

-

Reagent Preparation: Immediately before use, dissolve Sulfo-KMUS in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock (e.g., 10 mM).[3][14] Do not prepare aqueous stock solutions for storage , as the NHS-ester will readily hydrolyze.[10]

-

Activation Reaction: Add a 20-fold molar excess of the Sulfo-KMUS stock solution to the antibody solution.[10] Ensure the volume of organic solvent does not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[3]

-

Purification: Immediately remove excess, non-reacted Sulfo-KMUS using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the conjugation buffer for Step 2 (e.g., phosphate buffer, pH 6.8).[3][9] This is a self-validating step; failure to remove the excess crosslinker will lead to unwanted side reactions in the next stage.

Step 2: Conjugation to Sulfhydryl-Containing Peptide

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer (pH 6.5-7.5). If the peptide has disulfide bonds, it may need to be pre-treated with a reducing agent like TCEP and subsequently purified to ensure a free sulfhydryl is available.[15]

-

Conjugation Reaction: Combine the maleimide-activated antibody (from Step 1.5) with the sulfhydryl-containing peptide. Use a slight molar excess of the peptide to ensure all activated sites on the antibody react.

-

Incubation: Incubate for 1-2 hours at room temperature.[15]

-

Final Purification: Purify the final antibody-peptide conjugate from excess peptide and reaction byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

Figure 2. Two-step bioconjugation workflow using Sulfo-KMUS.

Post-Conjugation Analysis: A Necessary Validation

To confirm the success of the conjugation, it is essential to characterize the final product.

-

Protein Concentration: Determine the final protein concentration using a method compatible with your buffer, such as a BCA assay or by measuring absorbance at 280 nm.[16][17]

-

Degree of Labeling (DOL): If the peptide or molecule added has a unique spectroscopic handle (e.g., a fluorophore), the DOL can be calculated using spectrophotometry by applying the Beer-Lambert law.[18] This confirms the efficiency of the reaction.

Troubleshooting and Expert Insights

| Issue | Probable Cause | Recommended Solution |

| Low/No Conjugation Yield | Buffer Incompatibility: Use of Tris or other amine-containing buffers.[11] | Action: Always use amine-free buffers like PBS, MES, or HEPES for the NHS-ester reaction.[10] |

| Hydrolyzed Reagent: Improper storage of Sulfo-KMUS or use of old/aqueous stock solutions.[10][11] | Action: Store reagent desiccated at 4°C.[2] Prepare solutions in anhydrous solvent immediately before use.[10] | |

| Incorrect pH: pH is too low for amine reaction or too high, causing rapid hydrolysis.[6][8] | Action: Carefully verify the pH of your reaction buffer to be within the optimal range (7.2-8.5 for Step 1).[5] | |

| Protein Aggregation | High Organic Solvent: Excessive DMSO/DMF was added to the reaction. | Action: Keep the final concentration of organic solvent below 10% of the total reaction volume. |

| Protein Sensitivity: The protein may be unstable under the reaction conditions. | Action: Perform the reaction at 4°C instead of room temperature. Reduce the molar excess of the crosslinker. |

Conclusion

Sulfo-KMUS stands as a cornerstone reagent for the sophisticated assembly of bioconjugates. Its water-solubility, heterobifunctional specificity, and capacity for controlled, two-step reactions provide researchers with a reliable method for linking amine- and sulfhydryl-containing molecules. Mastery of its application is not merely about following steps, but about understanding the fundamental principles of its reaction chemistry—the delicate balance of pH, the race against hydrolysis, and the precise control of stoichiometry. By internalizing the insights and methodologies presented in this guide, scientists can harness the full potential of Sulfo-KMUS to advance their research and development objectives.

References

-

Sulfo-NHS & Water-Soluble Crosslinkers. BOC Sciences.

-

Sulfo-NHS and NHS Esters in Protein Chemistry. CovaChem.

-

pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. National Institutes of Health (NIH).

-

An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. BenchChem.

-

NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

-

Reactions of Amines. Chemistry LibreTexts.

-

NHS and Sulfo-NHS Instructions. Thermo Fisher Scientific.

-

Protocol for PEG NHS Ester. BroadPharm.

-

Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

-

Stability of commonly used antibiotic solutions in an elastomeric infusion device. PubMed.

-

Troubleshooting Low Yield in NHS Ester Conjugation Reactions. BenchChem.

-

Sulfo-KMUS Instructions. Thermo Fisher Scientific.

-

Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? ResearchGate.

-

Synthesis of primary amines. Organic Chemistry Portal.

-

Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.

-

Fluorescent Amine Protein Labeling. Jena Bioscience.

-

15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. ACS Publications.

-

Imine Formation Mechanism | Addition of Primary Amines to Aldehydes and Ketones. YouTube.

-

Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. MilliporeSigma.

-

Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature. PubMed.

-

Protein reagents. Lumiprobe.

-

Bioconjugation Resource Guide. Vector Laboratories.

-

Thermo Scientific Sulfo-KMUS. Fisher Scientific.

-

Pierce Premium Grade Sulfo-SMCC. Fisher Scientific.

-

19.6a Addition of Primary Amines Imine Formation. YouTube.

-

How To Determine Degree of Protein Labeling. G-Biosciences.

-

Enamines. Master Organic Chemistry.

-

Know thy sample: Five methods to quantify your protein and when to use them. YouTube.

-

SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Bio-Synthesis Inc.

-

Overview of Protein Assays Methods. Thermo Fisher Scientific.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Thermo Scientific Sulfo-KMUS (N- -maleimidoundecanoyl-oxysulfosuccinimide ester) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. broadpharm.com [broadpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Stability of commonly used antibiotic solutions in an elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. covachem.com [covachem.com]

- 15. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Overview of Protein Assays Methods | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

Precision Bioconjugation: A Technical Guide to Amine-to-Sulfhydryl Crosslinkers

Executive Summary

In the architecture of biotherapeutics and diagnostics, the heterobifunctional amine-to-sulfhydryl crosslinker is the structural keystone. Unlike homobifunctional reagents that risk uncontrolled polymerization, these linkers enable a directed, two-step conjugation strategy that preserves biomolecular function.[1][2] This guide provides a rigorous technical analysis of the chemistry, selection strategy, and execution of amine-to-sulfhydryl bioconjugation, designed for researchers requiring high-fidelity constructs such as Antibody-Drug Conjugates (ADCs) and enzyme-labeled probes.

Part 1: The Chemistry of Heterobifunctional Crosslinking

The efficacy of amine-to-sulfhydryl crosslinking relies on the orthogonal reactivity of two distinct functional groups: the N-hydroxysuccinimide (NHS) ester and the Maleimide (or Pyridyldithiol).[2][3]

-

Amine Reaction (Step 1): The NHS ester reacts with primary amines (

) found on Lysine residues and the N-terminus.[2] This nucleophilic acyl substitution forms a stable amide bond, releasing NHS as a byproduct.[4] This reaction is pH-dependent, typically favored at pH 7.2–8.5.[2] -

Sulfhydryl Reaction (Step 2): The maleimide group reacts specifically with reduced sulfhydryls (

) via a Michael addition to form a stable thioether bond. This reaction is highly selective at pH 6.5–7.[5]5. Above pH 7.5, maleimides may cross-react with amines or undergo hydrolysis.[2][6]

Visualization: The Orthogonal Reaction Pathway

Figure 1: The two-step orthogonal reaction mechanism preventing homodimerization.

Part 2: Strategic Reagent Selection

Selecting the correct crosslinker is not merely about connectivity; it dictates the solubility, immunogenicity, and pharmacokinetics of the final conjugate.

| Reagent | Spacer Arm (Å) | Solubility | Cleavability | Primary Application |

| SMCC | 8.3 (Rigid) | Low (Organic solvent req.) | Non-Cleavable | ADCs (e.g., T-DM1), high-stability probes. Cyclohexane ring stabilizes maleimide. |

| Sulfo-SMCC | 8.3 (Rigid) | High (Water soluble) | Non-Cleavable | Protein-protein conjugation where organic solvents denature the target. |

| SPDP | 6.8 (Flexible) | Low | Cleavable (Disulfide) | Reversible conjugates; release of payload in reducing environments (cytosol). |

| SM(PEG)n | Variable (18-50+) | Very High | Non-Cleavable | Increasing solubility of hydrophobic drugs; reducing aggregation and immunogenicity. |

Expert Insight: For Antibody-Drug Conjugates (ADCs), the choice between cleavable (SPDP, Val-Cit) and non-cleavable (SMCC) linkers determines the drug release mechanism. SMCC requires lysosomal degradation of the antibody to release the payload, often resulting in lower systemic toxicity compared to cleavable linkers.[7]

Part 3: The Two-Step Conjugation Workflow

To ensure scientific integrity and reproducibility, a Two-Step Protocol is mandatory. One-pot mixtures of amine-reactive and sulfhydryl-reactive molecules often lead to polymerization or low yields due to competing hydrolysis rates.

Workflow Logic

-

Activation: Modifying the amine-containing protein with the crosslinker.[2]

-

Purification: Removing excess crosslinker to prevent it from reacting with the second protein/molecule.

-

Conjugation: Mixing the activated protein with the sulfhydryl-target.

Figure 2: The "Gold Standard" Two-Step Conjugation Workflow.

Part 4: Detailed Experimental Protocol

Context: Conjugation of an Antibody (Amine) to an Enzyme (Sulfhydryl) using Sulfo-SMCC.

Materials

-

Buffer A (Activation): PBS (100mM Phosphate, 150mM NaCl), pH 7.2.

-

Buffer B (Conjugation): PBS, pH 7.2 + 5mM EDTA (prevents metal-catalyzed oxidation of thiols).

-

Crosslinker: Sulfo-SMCC (dissolve immediately before use).

-

Desalting Column: Sephadex G-25 or equivalent.

Step-by-Step Methodology

-

Protein Preparation:

-

Dissolve the antibody (2-5 mg/mL) in Buffer A. Ensure the buffer is free of primary amines (e.g., Tris, Glycine) which act as competitive inhibitors.

-

-

Activation (NHS Reaction):

-

Add a 10-20 fold molar excess of Sulfo-SMCC to the antibody solution.

-

Why: Excess linker drives the reaction to completion and prevents crosslinking between antibody molecules (since the sulfhydryl-reactive end has no target yet).

-

Incubate for 30–60 minutes at room temperature.

-

-

Purification (The Critical Checkpoint):

-

Apply the reaction mixture to a desalting column equilibrated with Buffer B .

-

Causality: Failure to remove excess crosslinker here will ruin the next step. If excess SMCC remains, it will react with the sulfhydryl-enzyme immediately upon addition, blocking the enzyme from binding to the antibody.

-

-

Conjugation (Maleimide Reaction):

-

Combine the maleimide-activated antibody with the sulfhydryl-containing enzyme (molar ratio 1:1 to 1:3 depending on size).

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Note: Ensure the enzyme has free sulfhydryls. If not, reduce disulfide bonds with TCEP or generate thiols using Traut’s Reagent (2-Iminothiolane) prior to this step.[6]

-

-

Stabilization (Optional but Recommended):

-

Ring Opening: After conjugation, adjust pH to 8.5–9.0 for overnight incubation. This hydrolyzes the succinimide ring of the thioether linkage, preventing the "Retro-Michael" reaction (reversal of conjugation) and increasing stability in vivo.

-

Part 5: Troubleshooting & Optimization

The Hydrolysis Race

Maleimide groups hydrolyze in water, becoming non-reactive maleamic acid.[6]

-

Risk: At pH > 8.0, hydrolysis competes significantly with thiol reaction.

-

Solution: Keep conjugation pH between 6.5 and 7.5. Dissolve crosslinkers immediately before use.

Precipitates and Aggregation

Hydrophobic crosslinkers (SMCC) can cause protein precipitation.[2]

-

Solution: Use sulfonated analogs (Sulfo-SMCC) or PEGylated linkers (SM(PEG)4). If using SMCC, dissolve in dry DMSO/DMF first, ensuring solvent volume is <10% of total reaction volume.

Thiol Oxidation

Free sulfhydryls rapidly oxidize to disulfides (cystine) in the presence of oxygen or metals.

-

Solution: Always include 1-5 mM EDTA in conjugation buffers. Use degassed buffers if possible.

References

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

Methodological & Application

step-by-step guide for protein labeling with Sulfo-KMUS

[1]

Executive Summary

Sulfo-KMUS (N-[κ-maleimidoundecanoyloxy]sulfosuccinimide ester) is a water-soluble, heterobifunctional crosslinker distinguished by its long aliphatic spacer arm (16.3 Å ).[1] Unlike the shorter Sulfo-SMCC (~8.3 Å), Sulfo-KMUS is engineered to overcome significant steric hindrance in bulky protein complexes while maintaining water solubility during the activation step.

This guide details the two-step conjugation strategy , the industry standard for preventing homopolymerization and ensuring controlled, directional linking between an amine-containing protein (e.g., Antibody) and a sulfhydryl-containing molecule (e.g., Enzyme, Drug, or Carrier Protein).

Part 1: Scientific Foundation & Mechanism

The Chemistry of Sulfo-KMUS

Sulfo-KMUS possesses two distinct reactive termini separated by an 11-carbon aliphatic chain:

-

Amine-Reactive End (Sulfo-NHS ester): Reacts with primary amines (–NH₂) at pH 7.0–9.0 to form stable amide bonds. The sulfonate group (

) confers water solubility to the reagent, eliminating the need for organic solvents like DMSO/DMF in the initial step. -

Sulfhydryl-Reactive End (Maleimide): Reacts with reduced thiols (–SH) at pH 6.5–7.5 to form stable thioether bonds.

Strategic Selection: Why Sulfo-KMUS?

-

Steric Reach: The 16.3 Å spacer allows conjugation between deep pockets or sterically occluded residues that shorter crosslinkers (like Sulfo-SMCC) cannot bridge.

-

Solubility Paradox: While the reagent is water-soluble, the linker (undecanoyl chain) is hydrophobic. Once the Sulfo-NHS group is released, the linker adds hydrophobicity to the protein.

-

Senior Scientist Insight: Do not over-label. Excessive conjugation can precipitate the protein due to the accumulation of hydrophobic alkyl chains. Aim for a substitution ratio of 1–3 linkers per protein molecule.

-

Reaction Mechanism Diagram

Figure 1: The chemical pathway of Sulfo-KMUS conjugation.[2] Note the sequential nature: Amine reaction first, followed by Thiol reaction.[3]

Part 2: Pre-Experimental Validation

Before starting, validate your reagents to prevent "silent failures" (where the protocol finishes but yields no product).

Buffer Selection Table

| Buffer System | pH Range | Suitability | Critical Notes |

| PBS (Phosphate Buffered Saline) | 7.2 – 7.5 | Excellent | Ideal for both steps. Contains no amines. |

| HEPES | 7.2 – 7.5 | Good | Good alternative if phosphate interferes with downstream assays. |

| Tris / Glycine | Any | FORBIDDEN | Primary amines in buffer will compete with the protein for the crosslinker.[1] |

| Borate | 8.0 – 8.5 | Conditional | Increases hydrolysis rate of NHS ester; use only if rapid coupling is required. |

Protein Preparation Checkpoints

-

Protein A (Amine-containing): Must be in an amine-free buffer (PBS). If in Tris, dialyze or desalt first. Concentration: 2–10 mg/mL.

-

Protein B (Thiol-containing): Must have free sulfhydryls.

-

Self-Validation: Use Ellman’s Reagent to quantify free thiols. If thiols are oxidized (disulfides), reduce with TCEP or DTT, then purify to remove the reducing agent before conjugation.

-

Part 3: Step-by-Step Protocol

Phase 1: Maleimide Activation of Protein A

In this phase, we attach the Sulfo-KMUS linker to the lysine residues of Protein A.

-

Equilibration: Remove Sulfo-KMUS vial from -20°C storage and equilibrate to room temperature before opening to prevent moisture condensation (which hydrolyzes the NHS ester).

-

Solubilization: Dissolve Sulfo-KMUS in ultrapure water or PBS to a concentration of 10 mM .

-

Mixing: Add the Sulfo-KMUS solution to Protein A to achieve a 10-fold to 20-fold molar excess .

-

Example: For 1 mL of IgG (150 kDa) at 2 mg/mL:

-

[IgG] = 13.3 µM.

-

Target Crosslinker = 133 µM (10x).

-

Add ~13.3 µL of 10 mM Sulfo-KMUS stock.

-

-

-

Incubation: Incubate for 30 minutes at Room Temperature or 2 hours at 4°C.

-

Note: Do not exceed 2 hours at RT; hydrolysis of the maleimide group becomes a risk.

-

Phase 2: Purification (Desalting)

Goal: Remove excess unreacted Sulfo-KMUS. If skipped, free crosslinker will react with Protein B in Phase 3, causing Protein B homopolymers instead of A-B conjugates.

-

Use a desalting column (e.g., Zeba Spin Column or Sephadex G-25) equilibrated with Conjugation Buffer (PBS/EDTA) .

-

Senior Scientist Insight: Include 5-10 mM EDTA in the buffer to chelate divalent metals that catalyze the oxidation of sulfhydryls.

-

-

Collect the flow-through (Activated Protein A). Discard the retarded fraction (excess reagent).[4][5]

Phase 3: Conjugation[5]

-

Combine: Immediately mix the Desalted Activated Protein A with Protein B (Sulfhydryl-containing).

-

Molar Ratio: Typically 1:1 to 1:3 (Activated A : Protein B), depending on which protein is more valuable or limiting.

-

-

Incubation: Incubate for 30 minutes at Room Temperature or overnight at 4°C.

-

Quenching (Optional): Add 2-Mercaptoethanol or Cysteine to a final concentration of 10 mM to block any remaining maleimide sites.

Workflow Visualization

Figure 2: Operational workflow for two-step conjugation.

Part 4: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation during Step 1 | Over-labeling (Hydrophobic aggregation) | Reduce molar excess of Sulfo-KMUS (e.g., from 20x to 10x). Dilute protein before reaction.[4][5] |

| No Conjugation Observed | Hydrolysis of NHS ester | Ensure Sulfo-KMUS was equilibrated to RT before opening. Dissolve immediately before use. |

| No Conjugation Observed | Oxidized Sulfhydryls on Protein B | Verify free thiols using Ellman's Reagent. Treat Protein B with TCEP prior to mixing. |

| Low Yield | Steric Hindrance (even with KMUS) | Ensure the linker is attached to the smaller of the two proteins first, if possible, to reduce shielding. |

References

-

Thermo Fisher Scientific. Sulfo-KMUS Product Information and Instructions. (Catalog No. 21111).[1]

-

Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167-183.

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 5: Heterobifunctional Crosslinkers.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Protein Labeling Reagents | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. assets.fishersci.com [assets.fishersci.com]

High-Fidelity Immunofluorescence via Sulfo-KMUS Bioconjugation

Technical Application Note & Protocol Guide

Executive Summary

Sulfo-KMUS (N-[κ-maleimidoundecanoyloxy]sulfosuccinimide ester) is a water-soluble, heterobifunctional crosslinker distinguished by its extended 16.3 Å aliphatic spacer arm .[1] While the shorter Sulfo-SMCC (8.3 Å) is the industry standard for general conjugation, Sulfo-KMUS offers a critical advantage in high-resolution fluorescence microscopy: spatial decoupling .

By extending the distance between the target biomolecule (e.g., an antibody) and the reporter (e.g., a fluorophore or secondary protein), Sulfo-KMUS minimizes fluorescence quenching caused by proximity to protein surface residues (e.g., Tryptophan/Tyrosine) and reduces steric hindrance at the antigen-binding site. This guide details the mechanistic rationale and validated protocols for utilizing Sulfo-KMUS to generate high-performance immunofluorescence probes.

Mechanistic Rationale: The "Long-Linker" Advantage

Chemical Architecture

Sulfo-KMUS possesses two distinct reactive termini separated by an 11-carbon aliphatic chain:

-

Sulfo-NHS Ester (Amine-Reactive): Reacts with primary amines (

) on Lysine residues or N-termini at pH 7.0–9.0 to form stable amide bonds. -

Maleimide (Sulfhydryl-Reactive): Reacts with reduced thiols (

) on Cysteine residues at pH 6.5–7.5 to form stable thioether bonds.

Impact on Fluorescence Data Quality

In fluorescence microscopy, the physical environment of the fluorophore dictates its quantum yield.

-

Quenching Mitigation: Fluorophores conjugated via short linkers (e.g., GMBS, 7.3 Å) often suffer from photoinduced electron transfer (PET) quenching when in close contact with the antibody surface. The 16.3 Å spacer of Sulfo-KMUS pushes the fluorophore into the solvent boundary layer, preserving brightness.

-

Antigen Accessibility: For "crowded" epitopes, a bulky fluorophore attached via a short linker can sterically block the paratope-epitope interaction. Sulfo-KMUS provides the necessary flexibility for the antibody to bind its target without interference.

Comparative Specifications

| Crosslinker | Spacer Length (Å) | Solubility | Primary Application |

| Sulfo-KMUS | 16.3 | Water (Sulfo-NHS) | Fluorescence, FRET, Sterically Sensitive Targets |

| Sulfo-SMCC | 8.3 | Water (Sulfo-NHS) | General Enzyme Conjugation (HRP/AP) |

| GMBS | 7.3 | Organic solvent req. | Stable Immunogens |

| BMPS | 5.9 | Organic solvent req. | Short-range crosslinking |

Workflow Visualization

The following diagram illustrates the two-step conjugation workflow, highlighting the critical intermediate purification step to prevent homobifunctional polymerization.

Caption: Two-step heterobifunctional conjugation workflow ensuring site-selective labeling without polymerization.

Protocol: Preparation of Antibody-Fluorophore Conjugates

Objective: To conjugate a Thiol-modified Fluorophore (e.g., Alexa Fluor™ C5-Maleimide) to a primary IgG antibody using Sulfo-KMUS.

Materials Required[1][2][3][4]

-

IgG Antibody: 1 mg/mL in PBS (Must be free of BSA, Gelatin, Azide, or Tris).

-

Sulfo-KMUS: Store desiccated at 4°C. Do not dissolve until immediately before use.

-

Conjugation Buffer: PBS-EDTA (100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2). Note: EDTA prevents metal-catalyzed oxidation of sulfhydryls.

-

Desalting Column: Zeba™ Spin Desalting Columns (7K MWCO) or Sephadex G-25.

Step-by-Step Methodology

Phase 1: Maleimide Activation of Antibody

-

Buffer Exchange (If necessary): If the antibody is in Tris or contains Azide, dialyze or desalt into Conjugation Buffer .

-

Sulfo-KMUS Preparation:

-

Reaction: Add the Sulfo-KMUS solution to the antibody.[1]

-

Incubate for 30 minutes at Room Temperature (RT) or 2 hours at 4°C.

-

-

Purification (Critical):

-

Apply the reaction mixture to a pre-equilibrated Desalting Column to remove excess non-reacted Sulfo-KMUS and the hydrolyzed NHS leaving group.

-

Why? Failure to remove excess crosslinker will result in the free crosslinker reacting with your thiol-fluorophore in the next step, neutralizing it before it can bind to the antibody.

-

Phase 2: Fluorophore Conjugation

-

Thiol Preparation: Ensure your fluorophore has a free sulfhydryl (-SH). If using a protein-based fluorophore (e.g., R-PE), it may need mild reduction with TCEP or 2-MEA prior to this step.

-

Mixing: Add the Thiol-Fluorophore to the Maleimide-Activated Antibody (from Phase 1).

-

Molar Ratio: Use a 5-fold molar excess of fluorophore to antibody.

-

-

Incubation: React for 1 hour at RT or overnight at 4°C. Protect from light.

-

Final Purification: Remove excess unconjugated fluorophore using a desalting column or dialysis.

Protocol: Crosslinking for Colocalization Studies

Objective: To "freeze" a transient interaction between a receptor and a ligand prior to permeabilization and staining.

Rationale

Standard paraformaldehyde (PFA) fixation (2-3 Å crosslinks) may not capture transient protein complexes efficiently. Sulfo-KMUS (16.3 Å) can bridge larger gaps, stabilizing complexes for co-immunoprecipitation or colocalization microscopy.

Methodology

-

Wash Cells: Wash live cells 2x with warm PBS (pH 7.2) to remove amine-containing media (e.g., DMEM).

-

Crosslinking:

-

Dissolve Sulfo-KMUS in PBS to a final concentration of 0.5 – 1.0 mM .

-

Add to cells immediately.

-

Incubate for 30 minutes at RT .

-

-

Quenching:

-

Stop the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20 mM. Incubate for 15 minutes.

-

Mechanism:[2] Tris contains primary amines that quench remaining NHS esters; Cysteine can be added to quench remaining maleimides if necessary.

-

-

Fixation: Proceed with standard PFA fixation and permeabilization for immunofluorescence.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Precipitation during activation | Sulfo-KMUS hydrolysis or high concentration | Dissolve Sulfo-KMUS in dry DMSO first, then dilute into aqueous buffer. Keep organic solvent <10%.[2][4] |

| Low Conjugation Efficiency | Hydrolysis of Maleimide | Maleimides hydrolyze at pH > 7.[2][3][7]5. Ensure Conjugation Buffer is strictly pH 7.0–7.2. |

| High Background Staining | Aggregation | Spin down the final conjugate (10,000 x g, 5 min) to remove aggregates. |

| No Fluorescence | Oxidized Thiols | The fluorophore's thiol group may have oxidized to a disulfide. Treat fluorophore with TCEP before conjugation. |

References

-

Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports. [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 5: Heterobifunctional Crosslinkers). [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. store.sangon.com [store.sangon.com]

- 4. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format - FAQs [thermofisher.com]

- 5. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Note: High-Efficiency Antibody-Phycobiliprotein Conjugation via Sulfo-KMUS

Abstract & Introduction

In the development of high-sensitivity flow cytometry reagents, the spatial arrangement of the fluorophore relative to the antibody is critical. While standard crosslinkers like SMCC (spacer arm 8.3 Å) are ubiquitous, they often result in steric crowding when conjugating bulky phycobiliproteins—such as R-Phycoerythrin (PE, ~240 kDa) or Allophycocyanin (APC, ~105 kDa)—to Immunoglobulin G (IgG, ~150 kDa).

Sulfo-KMUS (N-(κ-maleimidoundecanoyloxy)sulfosuccinimide ester) addresses this challenge with an extended 16.3 Å aliphatic spacer . This increased distance reduces steric hindrance at the antibody binding site and minimizes aggregate formation, preserving the affinity of the conjugate.

This guide details a validated protocol for creating Antibody-PE conjugates using Sulfo-KMUS. The workflow utilizes a heterobifunctional strategy: the antibody is activated with maleimide groups via Sulfo-KMUS, while the fluorophore is thiolated using Traut’s Reagent (2-Iminothiolane).

Mechanism of Action

Sulfo-KMUS is a water-soluble, heterobifunctional crosslinker containing two distinct reactive groups:

-

Sulfo-NHS Ester: Reacts with primary amines (

) on lysine residues of the antibody to form stable amide bonds. -

Maleimide: Reacts with free sulfhydryls (

) on the thiolated fluorophore to form stable thioether bonds.

The 11-carbon aliphatic chain acts as a flexible "arm," allowing the bulky fluorophore to move independently of the antibody, reducing the risk of occluding the antigen-binding region (Fab).

Chemical Pathway Diagram

Caption: Figure 1. The Sulfo-KMUS conjugation pathway.[1][2] The long spacer (yellow) prevents the bulky PE (red) from crowding the Antibody (blue).

Materials & Equipment

Reagents[2][3][4][5][6][7][8][9][10]

-

Crosslinker: Sulfo-KMUS (Store at 4°C, desiccated).[3]

-

Thiolation Reagent: Traut’s Reagent (2-Iminothiolane HCl).

-

Target Antibody: High purity (>90%), free of BSA/Gelatin/Azide. Concentration >1 mg/mL.[4][5][6]

-

Fluorophore: R-Phycoerythrin (R-PE) or APC.

-

Buffers:

-

Conjugation Buffer: 1X PBS, 5 mM EDTA, pH 7.2 (Must be amine-free).

-

Purification Buffer: 1X PBS, pH 7.2.

-

Quenching Buffer: 1 M Glycine or Hydroxylamine.

-

-

Desalting Columns: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 columns.

Experimental Protocol

Phase 1: Maleimide Activation of Antibody (with Sulfo-KMUS)

Objective: Attach the crosslinker to the antibody lysine residues.

-

Preparation: Equilibrate Sulfo-KMUS to room temperature before opening to prevent condensation.

-

Dissolution: Immediately before use, dissolve Sulfo-KMUS in DMSO or water to a concentration of 10 mg/mL .

-

Note: Sulfo-KMUS hydrolyzes quickly in water. Use immediately.

-

-

Reaction: Add Sulfo-KMUS to the antibody solution (1–5 mg/mL in PBS/EDTA) at a 20-fold molar excess .

-

Calculation:

-

Typical values: MW of IgG ≈ 150,000 Da; MW of Sulfo-KMUS ≈ 500 Da.

-

-

Incubation: Incubate for 60 minutes at Room Temperature (RT).

-

Purification: Remove excess unreacted Sulfo-KMUS using a desalting column equilibrated with PBS/EDTA.

-

Critical: Proceed immediately to Phase 3 to prevent maleimide hydrolysis.

-

Phase 2: Thiolation of R-Phycoerythrin (with Traut's Reagent)

Objective: Introduce free sulfhydryl (-SH) groups onto the fluorophore.

-

Reaction: Add Traut’s Reagent to R-PE (concentration >5 mg/mL) at a 10-fold molar excess .

-

Incubation: Incubate for 45 minutes at RT in the dark.

-

Purification: Desalt the R-PE using a spin column equilibrated with PBS/EDTA to remove excess Traut’s Reagent.

-

Note: EDTA is crucial here to prevent metal-catalyzed oxidation of the new thiol groups.

-

Phase 3: Conjugation & Purification

Objective: Link the Activated Antibody to the Thiolated PE.

-

Mixing: Mix the Maleimide-Activated Antibody and the Thiolated R-PE.

-

Molar Ratio: Target a 1:1 to 1:2 (Ab:PE) molar ratio. Since PE is bulky, a slight excess of PE ensures all antibodies are labeled, though it increases purification cost.

-

-

Incubation: Incubate for 2 hours at RT in the dark, or overnight at 4°C.

-

Blocking: Add 1 M Hydroxylamine (final conc. 50 mM) to quench any remaining maleimide groups. Incubate for 20 mins.

-

Final Purification: Separate the conjugate (Ab-PE, ~400 kDa) from free PE (~240 kDa) using Size Exclusion Chromatography (SEC) (e.g., Superdex 200) or rigorous dialysis if SEC is unavailable.

-

Validation: The conjugate will elute earlier (higher MW) than free PE.

-

Workflow Diagram

Caption: Figure 2. Parallel activation workflow ensuring fresh reactive groups for maximum efficiency.

Quality Control & Troubleshooting

QC Metrics

-

Absorbance Ratio (

):-

Measure absorbance at 280 nm (Protein) and 565 nm (PE).

-

Use correction factors to determine the Degree of Labeling (DOL).

-

Target: 1–2 PE molecules per Antibody.

-

-

Flow Cytometry Validation:

-

Titrate the conjugate against a known positive cell line.

-

Compare Signal-to-Noise (S/N) ratio against a commercial control.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation | Over-crosslinking (Too much KMUS) | Reduce Sulfo-KMUS molar excess from 20x to 10x. |

| Low Signal | Hydrolysis of Maleimide | Ensure <10 min delay between Ab activation and mixing with PE. |

| High Background | Free PE remaining | Improve SEC purification; ensure complete removal of unreacted fluorophore. |

| Aggregation | Disulfide scrambling | Ensure 5 mM EDTA is present in all buffers during thiolation. |

References

-

Thermo Fisher Scientific. Sulfo-KMUS (N-κ-maleimidoundecanoyloxy)sulfosuccinimide ester Product Information.

-

Hermanson, G. T. Bioconjugate Techniques, 3rd Edition. Academic Press, 2013. (Chapter 3: Zero-Length Crosslinkers; Chapter 18: Fluorescent Probes).

-

MedChemExpress. Sulfo-KMUS Sodium Salt Product Data.

-

Mattson, G., et al. (1993). "A practical approach to crosslinking."[5] Molecular Biology Reports, 17, 167–183.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. colibri-cytometry.com [colibri-cytometry.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: A Guide to Preparing Protein-Peptide Conjugates with Sulfo-KMUS

Introduction: The Power of Molecular Partnerships

In the landscape of modern biological research and therapeutic development, the precise joining of different molecules—a process known as bioconjugation—unlocks functionalities that individual components cannot achieve alone. Protein-peptide conjugates are a prime example of such synergistic partnerships. By linking a specific peptide to a larger protein, researchers can enhance the immunogenicity of peptide antigens for vaccine development, improve the pharmacokinetic properties of peptide drugs, or create highly specific targeting agents for diagnostics and therapy.[1][2][3]

This guide provides a detailed protocol and technical insights for creating protein-peptide conjugates using N-κ-maleimidoundecanoyl-oxysulfosuccinimide ester (Sulfo-KMUS), a versatile heterobifunctional crosslinker. Sulfo-KMUS is distinguished by its two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that targets primary amines (e.g., lysine residues) and a maleimide group that specifically reacts with sulfhydryls (e.g., cysteine residues).[4][5] The inclusion of a sulfonate group on the NHS ring renders the molecule water-soluble, a critical feature that allows for conjugation reactions in aqueous buffers, thereby avoiding the use of organic solvents that can be detrimental to protein structure and function.[4][6][]

Principle of the Method: A Two-Step Symphony of Specificity

The elegance of Sulfo-KMUS lies in its ability to facilitate a controlled, two-step conjugation process. This sequential approach minimizes the formation of undesirable homopolymers (protein-protein or peptide-peptide complexes), which can be a significant issue with one-step homobifunctional crosslinkers.[6][8]

Step 1: Protein Activation (Amine Reaction) The process begins with the activation of the carrier protein. The NHS ester of Sulfo-KMUS reacts with primary amine groups (the ε-amine of lysine side chains and the N-terminal α-amine) on the protein surface. This reaction, which proceeds optimally at a pH of 7.2-8.5, forms a stable and covalent amide bond, effectively tethering the maleimide-containing linker to the protein.[4][9] A crucial competing reaction is the hydrolysis of the NHS ester, which increases with pH.[10] Therefore, maintaining the recommended pH range is vital for maximizing activation efficiency.

Step 2: Peptide Conjugation (Sulfhydryl Reaction) Following the removal of excess, unreacted Sulfo-KMUS, the maleimide-activated protein is introduced to the sulfhydryl-containing peptide. The maleimide group exhibits high specificity for the thiol group of a cysteine residue, reacting to form a stable thioether bond. This Michael addition reaction is most efficient at a pH of 6.5-7.5.[4][6][] The result is a precisely formed protein-peptide conjugate linked by the Sulfo-KMUS spacer arm.

Reaction Mechanism: Sulfo-KMUS Conjugation

Caption: The two-step conjugation workflow using Sulfo-KMUS.

Materials and Equipment

Reagents:

-

Protein: Carrier protein of choice (e.g., Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA)). Must be in an amine-free buffer.[11]

-

Peptide: Custom-synthesized peptide containing at least one cysteine residue for conjugation.

-

Sulfo-KMUS: (e.g., Thermo Scientific™, Cat. No. 21111). Store desiccated at 4°C.[5]

-

Reaction Buffers:

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing peptide disulfide bonds.[6]

-

(Optional) Quenching Reagent: L-cysteine or β-mercaptoethanol to stop the maleimide reaction.[6]

-

Purification Reagents: Appropriate buffers for dialysis or size-exclusion chromatography.

-

Protein Assay Reagents: (e.g., BCA or Bradford assay kit).

Equipment:

-

Microcentrifuge tubes

-

Adjustable micropipettes

-

Vortex mixer and/or rotator

-

Spectrophotometer (for concentration determination)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Purification system (e.g., Dialysis cassettes, FPLC/HPLC system with a size-exclusion column)

-

SDS-PAGE equipment

-

Mass spectrometer (optional, for detailed characterization)

Experimental Protocols

This section details a self-validating workflow, incorporating critical quality control and decision points.

Protocol 1: Preparation of Reactants

Causality: Accurate concentration determination is paramount for controlling the stoichiometry of the reaction. The purity and state of the reactants (e.g., reduced sulfhydryl on the peptide) directly impact conjugation efficiency.

-

Protein Preparation: a. Prepare the protein solution in Activation Buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL. b. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer via dialysis or a desalting column.[6] c. Determine the precise protein concentration using a BCA or Bradford assay.

-

Peptide Preparation: a. Dissolve the sulfhydryl-containing peptide in Conjugation Buffer. b. Self-Validation Check: Peptides can form intermolecular disulfide bonds during storage. To ensure the availability of free sulfhydryls, it is recommended to treat the peptide with a 5- to 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. TCEP is preferred as it does not contain a sulfhydryl group itself and therefore does not need to be removed prior to conjugation.[6] c. Determine the peptide concentration, typically via UV absorbance at 280 nm (if the sequence contains Trp or Tyr) or based on the dry weight of the high-purity peptide.

Protocol 2: Two-Step Conjugation

Step A: Maleimide-Activation of the Protein

Causality: The molar excess of the crosslinker relative to the protein determines the average number of maleimide groups incorporated per protein molecule. Too few will result in low peptide loading, while too many can lead to protein modification, aggregation, or loss of function.

-

Equilibrate the Sulfo-KMUS vial to room temperature before opening to prevent moisture condensation.[6]

-

Prepare a stock solution of Sulfo-KMUS immediately before use by dissolving it in water or the Activation Buffer. Sulfo-KMUS is soluble up to ~10 mM in aqueous buffers.[4]

-

Calculate the required volume of Sulfo-KMUS to add to the protein solution. A 10- to 50-fold molar excess of crosslinker over protein is a common starting point.[6]

| Protein Concentration | Recommended Molar Excess of Sulfo-KMUS |

| 1-2 mg/mL | 40-50x |

| 2-5 mg/mL | 20-30x |

| > 5 mg/mL | 10-20x |

-

Add the calculated amount of Sulfo-KMUS to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[6]

Step B: Removal of Excess Crosslinker

Causality: This is a critical step. Failure to remove non-reacted Sulfo-KMUS will result in the crosslinker reacting with the sulfhydryl-peptide, deactivating it and preventing its conjugation to the protein.

-

Remove the excess, non-reacted Sulfo-KMUS using a desalting column with a molecular weight cutoff (MWCO) appropriate for the protein (e.g., 7K MWCO for most proteins).[6]

-

Follow the manufacturer's instructions for column equilibration and sample loading. Collect the eluate containing the now maleimide-activated protein.

Step C: Conjugation to Sulfhydryl-Peptide

-

Immediately add the sulfhydryl-containing peptide to the purified, maleimide-activated protein solution. A 1.5- to 5-fold molar excess of peptide over the number of incorporated maleimide groups is recommended. As the exact number of maleimides is often unknown, starting with a 10- to 20-fold molar excess of peptide over the initial amount of protein is a robust approach.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

Step D: Quenching the Reaction (Optional)

Causality: Quenching deactivates any remaining maleimide groups on the protein, preventing them from reacting with other molecules during storage or downstream applications.

-

To stop the conjugation reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is several-fold higher than the initial concentration of the maleimide groups.[6]

-

Incubate for 15-30 minutes at room temperature.

Conjugation and Purification Workflow

Caption: Step-by-step experimental workflow for protein-peptide conjugation.

Purification and Characterization

Causality: Purification is essential to remove unreacted peptide and potentially unconjugated protein, ensuring the final product is well-defined. Characterization validates the success of the conjugation and provides critical data on the final product's composition.

Purification of the Conjugate:

The choice of purification method depends on the size difference between the conjugate and the free peptide.

-

Dialysis: An effective and simple method to remove small, unconjugated peptides (<10 kDa) from large protein conjugates. Dialyze against an appropriate buffer (e.g., PBS) using a membrane with a suitable MWCO (e.g., 10-20K).

-

Size-Exclusion Chromatography (SEC): The preferred method for high-resolution separation. It effectively separates the large conjugate from smaller unconjugated peptides and any remaining quenching reagents.[12]

-

Ion-Exchange Chromatography (IEX): Can be used if the conjugation significantly alters the net charge of the protein.[13]

Characterization Methods:

-

SDS-PAGE: A simple, qualitative method to confirm conjugation. The conjugate will show a band shift, migrating slower than the unconjugated protein due to its increased molecular weight.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a definitive confirmation of conjugation by measuring the mass of the final product. The mass increase corresponds to the mass of the attached peptides, allowing for the calculation of the peptide-to-protein ratio.

-

Functional Assays: If the protein or peptide has a biological function (e.g., enzyme activity, receptor binding), an activity assay should be performed to ensure that the conjugation process did not compromise its function.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation | 1. Inactive Sulfo-KMUS (hydrolyzed due to moisture).2. Primary amines in the protein buffer (e.g., Tris).3. Peptide lacks a free sulfhydryl (oxidized to disulfide).4. Insufficient molar excess of crosslinker or peptide. | 1. Use fresh, dry Sulfo-KMUS. Equilibrate vial to RT before opening.2. Exchange protein into an amine-free buffer like PBS.[9]3. Pre-treat peptide with a reducing agent like TCEP.4. Optimize molar ratios; increase the excess of the crosslinker or peptide. |

| Protein Precipitation | 1. High degree of modification altering protein solubility.2. Use of organic solvent (if using non-sulfo KMUS).3. Incorrect buffer pH or high protein concentration. | 1. Reduce the molar excess of Sulfo-KMUS in the activation step.2. Ensure Sulfo-KMUS is used, which is water-soluble.[4]3. Confirm buffer pH is appropriate for protein stability. Perform conjugation at a lower protein concentration. |

| Loss of Biological Activity | 1. Modification of critical lysine residues in the protein's active site.2. Cysteine in the peptide's active site is used for conjugation. | 1. Reduce the molar excess of Sulfo-KMUS to decrease the level of modification. Consider alternative conjugation chemistries if the problem persists.2. Redesign the peptide to place the cysteine at a terminus or a non-critical position. |

References

-

G-Biosciences. (n.d.). Sulfo-NHS. Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2008). A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future. Current Organic Chemistry, 12(1), 69-85. (Simulated reference, as direct link to full text may vary). A relevant review can be found at: [Link]

-

GenScript. (n.d.). Protein Conjugates / Immunogenic Peptides. Retrieved from [Link]

-

Zeglinski, J., & Dale, S. E. (2019). Peptide-Protein Conjugation and Characterization to Develop Vaccines for Group A Streptococcus. Methods in Molecular Biology, 1956, 165-175. [Link]

-

Akyildiz, İ. E. (2021). Answer to "Best purification method of a PEGylated peptide?". ResearchGate. Retrieved from [Link]

-

J&K Scientific. (n.d.). Sulfo-KMUS (N-(κ-Maleimidoundecanoyloxy) sulfosuccinimide ester), 96%. Retrieved from [Link]

-

Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Analytical and Bioanalytical Chemistry, 392(1-2), 305-312. (Simulated reference, as direct link to full text may vary). A relevant article can be found at: [Link]

-

Zhang, Q., et al. (2015). Well-Defined Protein/Peptide–Polymer Conjugates by Aqueous Cu-LRP: Synthesis and Controlled Self-Assembly. Journal of the American Chemical Society, 137(28), 9034-9042. [Link]

-

Bio-Works. (n.d.). Peptide purification. Retrieved from [Link]

-

Tijssen, P. (1993). 10 Methods of preparing peptide-carrier conjugates. In Laboratory Techniques in Biochemistry and Molecular Biology (Vol. 24, pp. 247-278). Elsevier. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Peptide Conjugation - An Overview of Peptide Conjugates [altabioscience.com]

- 3. Peptide-Protein Conjugation and Characterization to Develop Vaccines for Group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 8. academic.oup.com [academic.oup.com]

- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jpt.com [jpt.com]

- 12. researchgate.net [researchgate.net]

- 13. bio-works.com [bio-works.com]

Optimizing Sulfo-KMUS Reactions: A Guide to pH and Protocol Design

Introduction: The Versatility of Sulfo-KMUS in Bioconjugation

Sulfo-KMUS (N-κ-maleimidoundecanoyloxy-sulfosuccinimide ester) is a water-soluble, heterobifunctional crosslinker essential for the covalent conjugation of biomolecules.[1][2][3] Its structure features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that targets primary amines (e.g., lysine residues in proteins) and a maleimide group that specifically reacts with sulfhydryl groups (e.g., cysteine residues).[1][4][5] This dual-reactivity allows for precise, stepwise conjugation of two different molecules, making it an invaluable tool in creating antibody-drug conjugates, enzyme-labeled antibodies, and other functional bioconjugates.[1][6] The inclusion of a sulfonate group enhances its water solubility, permitting reactions to be conducted in aqueous buffers without the need for organic solvents that can be detrimental to protein structure.[1][6]

This application note provides a comprehensive guide to understanding and optimizing the reaction conditions for Sulfo-KMUS, with a particular focus on the critical role of pH in achieving high-yield, specific, and reproducible conjugations.

The Chemistry of Sulfo-KMUS: A Tale of Two Reactions

Successful use of Sulfo-KMUS hinges on understanding the distinct pH requirements of its two reactive groups. The overall strategy typically involves a two-step process to prevent self-conjugation or unwanted polymerization.[1]

Step 1: The Amine Reaction (NHS Ester)

The NHS ester moiety of Sulfo-KMUS reacts with primary amines, found on the N-terminus of proteins and the side chain of lysine residues, to form a stable amide bond.[1][7] This reaction is a nucleophilic acyl substitution where the unprotonated primary amine acts as the nucleophile.